4-Sec-butyl-acridone
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Overview
Description
4-Sec-butyl-acridone is a derivative of acridone, a heterocyclic compound containing nitrogen. Acridone derivatives are known for their broad spectrum of biological activities and unique physical and chemical properties.
Preparation Methods
The synthesis of 4-Sec-butyl-acridone typically involves the Ullmann condensation reaction. This method includes the condensation of 2-bromobenzoic acid with aniline derivatives, followed by cyclization using polyphosphoric acid (PPA) to yield the acridone core . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Sec-butyl-acridone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules.
Mechanism of Action
The mechanism of action of 4-Sec-butyl-acridone involves its interaction with DNA. The planar structure of the acridone core allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death .
Comparison with Similar Compounds
4-Sec-butyl-acridone is similar to other acridone derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer activity.
Triazoloacridone (C-1305): Studied for its potential as an anticancer agent.
Amsacrine (m-AMSA): Used clinically as an anticancer drug. The uniqueness of this compound lies in its specific substituent groups, which can influence its biological activity and chemical properties.
Properties
CAS No. |
55751-70-7 |
---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4-butan-2-yl-10H-acridin-9-one |
InChI |
InChI=1S/C17H17NO/c1-3-11(2)12-8-6-9-14-16(12)18-15-10-5-4-7-13(15)17(14)19/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
HMAYZVIEYUILEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC2=C1NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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